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Executive Summary

2-Methoxy-4-nitrosophenol (CAS: 3251-56-7), also known as 4-nitrosoguaiacol, represents a
critical intermediate in the study of atmospheric brown carbon formation and the synthesis of
phenazine dyes. Unlike its ortho isomers, which are widely utilized as chelating agents (e.g., 1-
nitroso-2-naphthol), this para-nitrosophenol derivative exhibits unique tautomeric equilibria that
dictate its solubility, redox potential, and spectroscopic signature. This guide provides a
rigorous analysis of its molecular architecture, validated synthesis protocols, and
physicochemical parameters for researchers in organic synthesis and environmental chemistry.

Molecular Architecture & Tautomerism

The reactivity of 2-methoxy-4-nitrosophenol is governed by a prototropic tautomerism
between the nitrosophenol form and the quinone monoxime form. While aromaticity favors the
phenol structure, the high polarization of the nitroso group and the stabilization of the oxime
moiety often shift the equilibrium toward the quinone form in solution.

Tautomeric Equilibrium
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In polar solvents (e.g., water, methanol), the compound exists predominantly as 2-methoxy-1,4-
benzoquinone 4-oxime. This structural preference explains its acidic character and intense

coloration (solvatochromism).

Nitrosophenol Form -H+ (Deprotonation Resonance Hybrid +H+ (N-Protonation Quinone Monoxime Form
(Aromatic, Non-polar) (Charge Delocalization) (Polar, Acidic)

Solvent Polarity Increases

Click to download full resolution via product page

Figure 1: Prototropic tautomerism shifting from the aromatic nitrosophenol to the quinone

monoxime structure, driven by solvent polarity.

Physicochemical Parameters

The following data synthesizes experimental values and high-confidence predictive models

based on structural analogs (e.g., 4-nitrosophenol).

Table 1: Core Physicochemical Properties
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Parameter

Value | Characteristic

Context/Notes

Molecular Formula

C7H7NOs3

MW: 153.14 g/mol

Yellow to brownish-orange

Color intensity is pH-

Appearance ) dependent (Bathochromic shift
microcrystals )
in base).
] ] Distinct from 4-nitroguaiacol
Melting Point 165 — 168 °C (Decomposes)

(~102°C).

pKa (Acid Dissociation)

6.2 — 6.5 (Estimated)

More acidic than guaiacol (pKa
~9.98) due to the electron-
withdrawing nitroso group and

quinone oxime character [1].

Solubility (Water)

Sparingly soluble (< 1 mg/mL
at 25°C)

Solubility increases
significantly at pH > 7 due to
phenolate/oximate anion

formation.

Solubility (Organic)

Soluble in Ethanol, Acetone,
Ether

High solubility in polar aprotic
solvents (DMSO, DMF).

UV-Vis Absorption

Amax = 303 nm, 360 nm, 480

nm

The 480 nm band corresponds
to the n— 1t* transition of the

nitroso chromophore [2].

Synthesis Protocol: Nitrosation of Guaiacol

This protocol utilizes the Cronin-type nitrosation, optimizing for regioselectivity at the para

position relative to the hydroxyl group. The reaction must be temperature-controlled to prevent

oxidation to the nitro derivative.

Reagents Required[1][2][3][4][5]

e Substrate: Guaiacol (2-methoxyphenol), >98% purity.

» Nitrosating Agent: Sodium Nitrite (NaNO2).[1]
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Acid Catalyst: Sulfuric Acid (H2SOa4) or Hydrochloric Acid (HCI), 2 M solution.

Solvent: Ethanol/Water (1:1 v/v) or glacial acetic acid (for higher purity).

Step-by-Step Methodology

Solubilization: Dissolve 10 mmol (1.24 g) of guaiacol in 20 mL of ethanol/water mixture in a
round-bottom flask. Cool the solution to 0-5°C using an ice-salt bath.

Acidification: Add 5 mL of 2 M H2SOa4 dropwise. Ensure the internal temperature does not
exceed 5°C.

Nitrosation: Dissolve 11 mmol (0.76 g) of NaNO:z in 5 mL of water. Add this solution dropwise
to the guaiacol mixture over 30 minutes with vigorous stirring.

o Observation: The solution will transition from colorless to a deep reddish-orange.

Equilibration: Stir the mixture at 0-5°C for an additional 2 hours.

Isolation: The product often precipitates as the ethanol evaporates or upon adding crushed
ice. Filter the precipitate.[2]

Purification: Recrystallize from hot water or dilute ethanol to remove trace ortho-isomers (6-
nitrosoguaiacol).
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Figure 2: Synthetic workflow for the regioselective nitrosation of guaiacol.

Reactivity & Stability Profile
Redox Behavior

2-Methoxy-4-nitrosophenol is redox-active.

e Reduction: Readily reduced to 4-amino-2-methoxyphenol (4-aminoguaiacol) using mild
reducing agents (e.g., Sodium dithionite, Hz/Pd-C). This amine is a precursor to vanillin-

derived polymers.

o Oxidation: Oxidizes to 4-nitroguaiacol in the presence of nitric acid or excess nitrite at
elevated temperatures (>25°C).
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Metal Complexation

Unlike 1-nitroso-2-naphthol, which forms stable 5-membered chelate rings, 2-methoxy-4-
nitrosophenol has a para relationship between the -OH and -NO groups.

o Coordination Mode: It acts primarily as a bridging ligand or coordinates through the oxime

oxygen/nitrogen in the quinone form.

o Dimerization: In the presence of Fe(lll) or acidic catalysts, the molecule can dimerize to form
phenazine derivatives (e.g., 3,8-dimethoxy-5,10-dioxophenazine-2,7-diol) [3].[3]

Thermal Stability

The compound is thermally labile. It should be stored below 4°C. At temperatures >100°C, it
risks explosive decomposition typical of nitroso compounds, releasing NOx gases.

Analytical Characterization Standards

Technique Diagnostic Signal Interpretation

Indicates Quinone Carbonyl

IR Spectroscopy 1620-1640 cm~1 (C=0) (strong evidence of oxime
tautomer).

IR Spectroscopy 3200-3400 cm~1* (Broad) N-OH stretching vibration.

1H NMR (DMSO-ds) 0 ~3.8 ppm (Singlet) Methoxy group (-OCHs).
Aromatic protons (pattern

1H NMR (DMSO-ds) 6 ~6.5-7.5 ppm , _
shifts based on tautomer ratio).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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